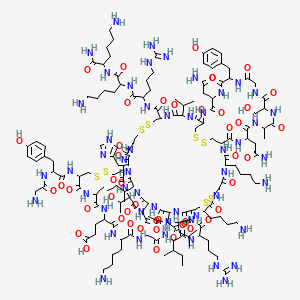
Silica Gel, 35-70 Micron Particles
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silica Gel, 35-70 Micron Particles, is a form of silica that is primarily used in laboratories for flash chromatography . It is a rigid 3D network of colloidal silica . It is used as a support material for the active titanium (III) centers in Ziegler-Natta catalysts .
Synthesis Analysis
Silica gel particles are synthesized via a sol-gel reaction of siloxane on polymer latex particles, which are obtained via cationic emulsion polymerization . The latex of composite particles is then spray dried to produce hollow microspheres, and the microspheres are calcinated to remove the polymer particle templates .Molecular Structure Analysis
The molecular formula of Silica Gel, 35-70 Micron Particles, is SiO2 . It is a colloidal form of silica, which resembles coarse sand .Chemical Reactions Analysis
Silica gel particles are used in various chemical reactions, particularly as a support material for the active titanium (III) centers in Ziegler-Natta catalysts . They allow a controlled fragmentation leading to form uniform polymer particles with narrow particle size distribution and high bulk density .Physical And Chemical Properties Analysis
Silica gel particles have a high surface area, low density, good biodegradability, tunable pore shape, and size, alongside the ease of surface functionalization . The density of the aerogel varies from 0.07 to 0.09 g/cm3 with increasing amount of additive .Mecanismo De Acción
Direcciones Futuras
Silica gel particles have numerous applications in photonics, biosensing, and biomedicine . They are also used in the synthesis of monodisperse silica particles, which is of considerable interest from the point of view of their numerous applications in photonics, biosensing, and biomedicine . Future research may focus on improving the synthesis process and expanding the applications of silica gel particles.
Propiedades
| { "Design of the Synthesis Pathway": "Silica Gel, 35-70 Micron Particles can be synthesized by a sol-gel method.", "Starting Materials": [ "Tetraethyl orthosilicate (TEOS)", "Ammonium hydroxide (NH4OH)", "Deionized water" ], "Reaction": [ "Mix TEOS and NH4OH in deionized water under stirring.", "Keep the mixture at room temperature for 24 hours to form a gel.", "Dry the gel at 100-120°C for several hours until a solid is obtained.", "Grind the solid to obtain the desired particle size (35-70 microns).", "Activate the silica gel by heating it at 600-700°C for several hours to remove any remaining organic compounds and water." ] } | |
Número CAS |
112926-00-6 |
Fórmula molecular |
SiO₂ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




